![molecular formula C26H38ClN5O5S B12356388 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12356388.png)
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride is a complex organic compound known for its significant role in medicinal chemistry. It is a member of the pyrrolopyrimidine class and is recognized for its potential therapeutic applications, particularly as a phosphodiesterase type 5 inhibitor, which is used in the treatment of erectile dysfunction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride involves multiple steps. One of the key steps includes the reaction of 4-(2-hydroxyethyl)piperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-propoxyphenyl derivatives under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The compound exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to vasodilation and improved blood flow . This mechanism is particularly beneficial in the treatment of erectile dysfunction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mirodenafil: Another PDE5 inhibitor with a similar structure and function.
Sildenafil: A well-known PDE5 inhibitor used in the treatment of erectile dysfunction.
Tadalafil: Another PDE5 inhibitor with a longer duration of action compared to others.
Uniqueness
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and a unique interaction profile with PDE5 compared to other inhibitors .
Eigenschaften
Molekularformel |
C26H38ClN5O5S |
|---|---|
Molekulargewicht |
568.1 g/mol |
IUPAC-Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C26H37N5O5S.ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;/h8-9,17-18,24,32H,4-7,10-16H2,1-3H3;1H |
InChI-Schlüssel |
SWVLNOHDQRACLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12356312.png)
![Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B12356319.png)
![3-amino-N-[(2E)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B12356320.png)
![dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate](/img/structure/B12356330.png)
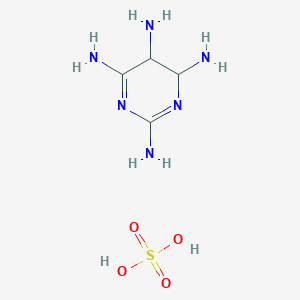
![Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate](/img/structure/B12356340.png)
![1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea](/img/structure/B12356347.png)
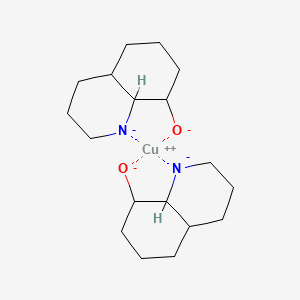
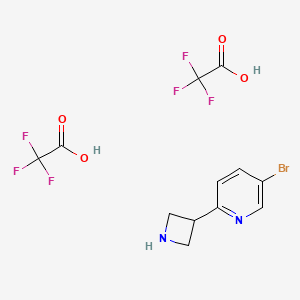
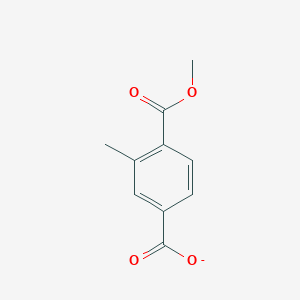
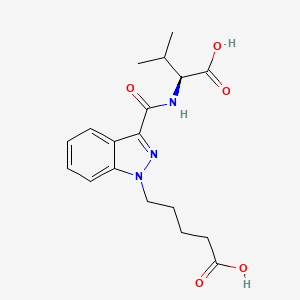
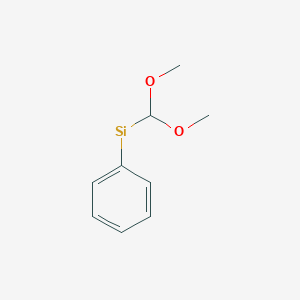
![1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12356396.png)
